molecular formula C15H9ClN2O B15133333 2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B15133333
M. Wt: 268.70 g/mol
InChI Key: IZGLDEHASPLXFF-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a heterocyclic compound featuring a quinoline core substituted with a pyridin-2-yl group at position 2 and a carbonyl chloride moiety at position 4, in its hydrochloride salt form.

Properties

IUPAC Name

2-pyridin-2-ylquinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O/c16-15(19)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGLDEHASPLXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ester .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the carbonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with two structurally related derivatives: 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (a quinoline-based analog) and 2-Chloro-6-methylpyrimidine-4-carboxylic acid (a pyrimidine-based compound).

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Features Applications
2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride Quinoline Pyridin-2-yl (position 2), COCl (position 4) Hydrochloride salt enhances solubility Pharmaceutical intermediates, ligand synthesis
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride Quinoline Ethyl (position 6), Pyridin-4-yl (position 2) Increased lipophilicity due to ethyl group Lab reagent, synthetic intermediates
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chloro (position 2), Methyl (position 6) Smaller aromatic system, carboxylic acid Chemical synthesis, API intermediates

Key Differences and Implications

Core Structure: The quinoline derivatives feature a larger aromatic system (10-membered fused ring) compared to the pyrimidine-based compound (6-membered ring). Quinoline derivatives are often preferred in coordination chemistry due to their extended conjugation .

Substituent Effects: Pyridinyl Position: The pyridin-2-yl group in the target compound vs. pyridin-4-yl in the 6-ethyl analog alters electronic distribution. Pyridin-2-yl may act as a stronger electron-withdrawing group, affecting reactivity in nucleophilic acyl substitution reactions .

Functional Groups: The carbonyl chloride group in the quinoline derivatives is highly reactive, making them suitable for forming amides or esters. In contrast, the carboxylic acid group in the pyrimidine derivative limits its utility to acid-catalyzed reactions .

Salt Form :

  • Hydrochloride salts improve aqueous solubility, which is critical for laboratory handling and biological testing. This contrasts with neutral pyrimidine-carboxylic acid, which may require organic solvents for dissolution .

Biological Activity

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline structure, characterized by a pyridine ring fused to a benzene ring, with a carbonyl chloride group that enhances its reactivity. The molecular formula is C₁₃H₉ClN₂O, with a molecular weight of approximately 303.1 g/mol.

The biological activity of this compound primarily arises from its interactions with various biological macromolecules:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for its antimicrobial and anticancer properties. For instance, it has been shown to interact with DNA gyrase, an enzyme essential for bacterial DNA replication.
  • Receptor Binding : It may also bind to specific receptors, influencing cellular signaling pathways and contributing to its therapeutic effects.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Potential : Targeting cancer cells through specific pathways.
  • Anti-inflammatory Effects : Potential applications in reducing inflammation via platelet inhibition.

Research Findings and Case Studies

A review of the literature reveals several studies exploring the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits platelet aggregation

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that it induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of the cell cycle .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against resistant bacterial strains. The compound showed significant inhibition at low concentrations (IC₅₀ values in the micromolar range), highlighting its potential as an alternative treatment for infections caused by resistant bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the quinoline scaffold can enhance potency and selectivity against specific targets:

  • Substituent Variations : Different substituents on the quinoline ring have been explored to improve efficacy against pathogens while minimizing cytotoxic effects on mammalian cells .

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